![molecular formula C10H10ClN3 B13203642 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position, a cyclopropyl(methyl)amino group at the sixth position, and a carbonitrile group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-chloro-4-cyanopyridine.
Amination Reaction: The 2-chloro-4-cyanopyridine undergoes an amination reaction with cyclopropylmethylamine under controlled conditions, typically in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The cyclopropyl(methyl)amino group can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
科学的研究の応用
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2-Chloro-4-cyanopyridine: A precursor in the synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile.
6-Aminopyridine Derivatives: Compounds with similar amino substitution patterns on the pyridine ring.
Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine moiety.
Uniqueness: this compound is unique due to the combination of its chloro, cyclopropyl(methyl)amino, and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3 |
InChIキー |
MKHPLPNHNIZUGE-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C2=NC(=CC(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


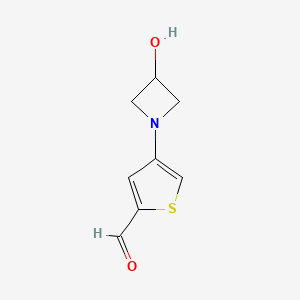
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
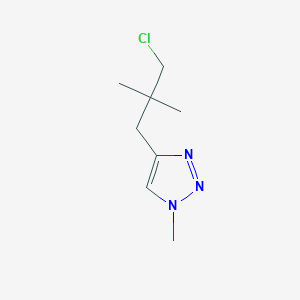
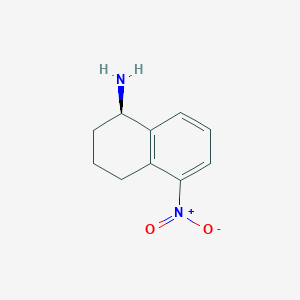
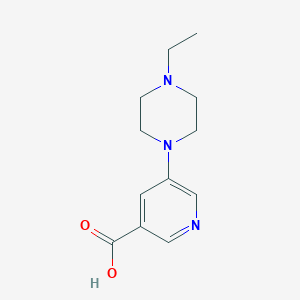
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
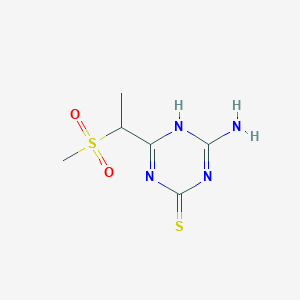
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)
